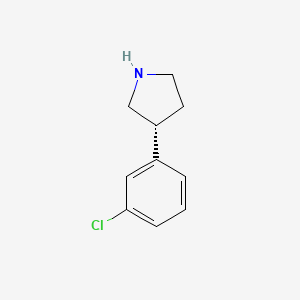

(R)-3-(3-Chlorophenyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(3R)-3-(3-chlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H12ClN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2/t9-/m0/s1 |

InChI Key |

FQSUFJMIMCTWRI-VIFPVBQESA-N |

Isomeric SMILES |

C1CNC[C@H]1C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of R 3 3 Chlorophenyl Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Center

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, making it readily susceptible to a variety of chemical transformations. This reactivity is fundamental to its use as a scaffold in the synthesis of more complex molecular architectures.

N-Alkylation and Acylation Reactions

The secondary amine of (R)-3-(3-Chlorophenyl)pyrrolidine provides a reactive handle for the introduction of various substituents through N-alkylation and N-acylation reactions. These reactions are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds.

N-alkylation can be achieved using a range of alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to deprotonate the pyrrolidine nitrogen. For instance, the N-alkylation of related pyrrolidine-fused heterocycles has been successfully performed using microwave-assisted conditions with alkyl halides in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com This method offers a rapid and efficient route to N-substituted products. mdpi.com Similarly, N-alkylation of other nitrogen heterocycles, like 2-oxonicotinonitriles, has been accomplished with various alkylating agents using potassium carbonate nanoparticles as the catalyst. ekb.eg

N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides. These reactions are often high-yielding and proceed under mild conditions. The resulting amides are important functionalities in many biologically active molecules. For example, the acylation of enamine fragments in related isoquinoline (B145761) systems proceeds readily with acyl chlorides to form enamino ketones. researchgate.net

Table 1: Representative N-Alkylation Reactions on Related Pyrrolidine Systems

| Pyrrolidine Substrate | Alkylating Agent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| NH pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate | DIPEA, DMF, Microwave, 75 °C, 5 min | N-alkylated chlorin | Not specified | mdpi.com |

| NH pyrrolidine-fused chlorin | 1,4-diiodobutane | DIPEA, DMF, Microwave, 75 °C, 5 min | N-alkylated chlorin | Not specified | mdpi.com |

| 4,6-diaryl-2-oxonicotinonitrile (contains a secondary amine) | Ethyl bromoacetate | K₂CO₃-NPs, DMF, 80 °C | N-alkylated nicotinonitrile | High | ekb.eg |

Formation of Nitrogen-Containing Heterocyclic Systems

The pyrrolidine ring of this compound can serve as a foundational element for the construction of more elaborate, fused, and spirocyclic heterocyclic systems. A powerful method for achieving this is through [3+2] cycloaddition reactions. mdpi.com In these reactions, an azomethine ylide is generated from the pyrrolidine (or a derivative), which then reacts with an electron-deficient olefin to form a new five-membered ring. mdpi.com This strategy allows for the stereoselective synthesis of complex polyheterocyclic scaffolds. mdpi.com

Furthermore, the pyrrolidine nitrogen can participate in intramolecular cyclization reactions to form fused bicyclic systems, such as pyrrolo mdpi.comnih.govbenzodiazepines, which are a class of compounds with significant therapeutic interest. mdpi.com The synthesis of these systems often involves initial N-acylation of the pyrrolidine followed by further synthetic manipulations and a final cyclization step. mdpi.com These strategies highlight the versatility of the pyrrolidine core in generating diverse heterocyclic structures. bohrium.comias.ac.in

Transformations of the Aryl Halide Substituent

The 3-chlorophenyl group of the molecule provides a second, distinct site for chemical modification. The carbon-chlorine bond can be functionalized through various metal-catalyzed cross-coupling reactions or, under specific conditions, through nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The aryl chloride in this compound can act as an electrophilic partner in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an aryl halide with an organoboron compound, is a versatile method for forming biaryl structures. nih.gov For substrates containing a free N-H group, such as this compound, protection of the nitrogen is often necessary to prevent catalyst inhibition and side reactions. nih.govnih.gov Common protecting groups like tert-butoxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can be employed. nih.gov Following protection, the N-protected 3-(3-chlorophenyl)pyrrolidine (B1592184) can be coupled with various aryl- or heteroarylboronic acids or esters. Research on related systems, such as the Suzuki coupling of SEM-protected bromopyrroles, has shown that these reactions can proceed in high yield using catalysts like Pd(PPh₃)₄ with a base such as cesium carbonate. nih.gov

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding arylalkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, N-protection of the pyrrolidine would likely be required for efficient transformation. The Sonogashira reaction is known to be applicable to aryl chlorides, although they are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems or harsher reaction conditions. nih.govresearchgate.net

Table 2: Representative Cross-Coupling Reactions on Related Aryl-Heterocycle Systems

| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | 4-Chlorophenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, 90 °C | Methyl 4-(4-chlorophenyl)-1-(SEM)-1H-pyrrole-2-carboxylate | 66% | nih.gov |

| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, THF, 65 °C | Mono- and di-alkynylated pyridines | Good | nih.gov |

| Unprotected 3-chloroindazole | Phenylboronic acid | Suzuki-Miyaura | Pd₂(dba)₃, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 3-Phenylindazole | Modest | nih.gov |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. masterorganicchemistry.com For an SₙAr reaction to occur efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. researchgate.net These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The pyrrolidinyl group is an electron-donating group and therefore does not activate the chlorophenyl ring towards nucleophilic attack. Consequently, direct SₙAr on this compound is expected to be challenging under standard conditions. However, such reactions can sometimes be forced to occur under harsh conditions of high temperature and pressure, or by using very strong nucleophiles. Alternatively, transformation of the pyrrolidine nitrogen into a strongly electron-withdrawing group (e.g., through specific acylation or derivatization) could potentially render the aryl ring more susceptible to nucleophilic attack, though such strategies are not widely reported for this specific substrate.

Stereospecific and Regioselective Modifications

The inherent chirality of this compound makes it a valuable precursor for the synthesis of enantiomerically pure compounds. Reactions that proceed with high stereospecificity and regioselectivity are therefore of great importance.

The stereocenter at C-3 can direct the stereochemical outcome of reactions at other positions on the pyrrolidine ring. For instance, C-H activation strategies have been utilized for the stereoselective synthesis of analogs of related (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acids. nih.gov Such methods allow for the precise installation of new functional groups while maintaining the stereochemical integrity of the molecule.

Furthermore, in reactions such as the [3+2] cycloadditions mentioned earlier, the stereochemistry of the starting pyrrolidine can control the formation of multiple new stereocenters in the product, leading to specific diastereomers. mdpi.com This transfer of chirality is a key advantage of using enantiopure building blocks like this compound in complex molecule synthesis. Regioselectivity is also a key consideration, particularly when both the pyrrolidine ring and the aryl ring have reactive sites. The choice of reagents and reaction conditions can be tuned to selectively target either the nitrogen atom or the aryl chloride, enabling a controlled and stepwise elaboration of the molecular structure.

Diastereoselective Transformations of the Pyrrolidine Ring

The inherent chirality of this compound makes it an attractive starting material for the synthesis of more complex, stereochemically defined molecules. The existing stereocenter at C3 can direct the formation of new stereocenters during subsequent chemical transformations, a process known as diastereoselective synthesis. This control over stereochemistry is paramount in the development of drug candidates, where often only one diastereomer exhibits the desired therapeutic effect.

While specific studies detailing the diastereoselective transformations of this compound are not extensively documented in publicly available literature, general principles of diastereoselective synthesis on substituted pyrrolidines can be applied. For instance, reactions involving the pyrrolidine nitrogen or the adjacent methylene (B1212753) groups can be influenced by the steric bulk of the 3-(3-chlorophenyl) substituent.

One common approach to introduce a new substituent with high diastereoselectivity is through the functionalization of the pyrrolidine nitrogen followed by a directed reaction. For example, acylation or alkylation of the nitrogen atom can introduce a chiral auxiliary that further biases the approach of incoming reagents to one face of the pyrrolidine ring.

Another strategy involves the deprotonation of the pyrrolidine ring at a position alpha to the nitrogen, followed by reaction with an electrophile. The stereochemical outcome of such reactions is often dictated by the thermodynamically more stable arrangement of the resulting substituted pyrrolidine, which is influenced by the existing substituent at C3.

A notable example in the broader context of pyrrolidine chemistry is the highly diastereoselective synthesis of substituted pyrrolidines through the cycloaddition of azomethine ylides. While not a direct transformation of this compound, this methodology underscores the potential to construct highly substituted pyrrolidine rings with excellent control over stereochemistry, a principle that could be adapted for the further functionalization of our target molecule.

Regiochemical Control in Ring Functionalization

The functionalization of the pyrrolidine ring in this compound at specific positions, known as regiochemical control, is a key aspect of its transformative potential. The pyrrolidine ring offers several sites for potential modification, including the nitrogen atom and the carbon atoms at positions C2, C4, and C5. The inherent electronic properties and steric environment of the ring, influenced by the 3-chlorophenyl group, can be exploited to direct reactions to a particular position.

Recent advances in transition metal-catalyzed C-H activation have provided powerful tools for the regioselective functionalization of saturated heterocycles like pyrrolidine. These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often with high levels of regioselectivity.

A particularly relevant strategy for the functionalization of 3-substituted pyrrolidines is the use of a directing group attached to the pyrrolidine nitrogen. This directing group can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. For instance, a palladium-catalyzed C(sp³)–H arylation of pyrrolidines bearing a directing group at the C3 position has been shown to selectively yield cis-3,4-disubstituted pyrrolidines. google.comnih.gov This approach offers a predictable way to introduce a second substituent at the C4 position with defined stereochemistry relative to the existing 3-chlorophenyl group.

The general reaction scheme for such a transformation can be envisioned as follows:

Table 1: Regioselective C-H Arylation of a 3-Arylpyrrolidine Derivative

| Entry | Starting Material | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | N-protected (R)-3-phenylpyrrolidine | 4-Iodoanisole | Pd(OAc)₂ | Aminoquinoline | K₂CO₃ | Toluene | cis-N-protected (R)-3-phenyl-4-(4-methoxyphenyl)pyrrolidine | High | >95:5 |

This table represents a generalized example based on literature precedents for analogous systems and is for illustrative purposes.

The regioselectivity of these C-H functionalization reactions is often governed by the formation of a stable metallacyclic intermediate. In the case of a C3-directing group, the formation of a five-membered palladacycle intermediate is favored, leading to the activation of the C4-H bond. The cis-diastereoselectivity arises from the steric interactions that disfavor the formation of the trans-palladacycle. google.comnih.gov

Furthermore, the electronic nature of the 3-chlorophenyl group can also influence the reactivity of the pyrrolidine ring. The electron-withdrawing nature of the chlorine atom may have subtle effects on the acidity of the neighboring C-H bonds, potentially influencing the regioselectivity of certain reactions.

Advanced Spectroscopic and Structural Characterization in Research of R 3 3 Chlorophenyl Pyrrolidine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For (R)-3-(3-chlorophenyl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Elucidation of Connectivities via 1D and 2D NMR Experiments

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide crucial information about the chemical environment of the hydrogen atoms. The aromatic protons on the 3-chlorophenyl ring would typically appear as a complex multiplet in the downfield region (approximately 7.0-7.3 ppm). The protons on the pyrrolidine (B122466) ring would resonate further upfield. The methine proton at the C3 position, being adjacent to the chiral center and the aromatic ring, would likely appear as a distinct multiplet. The methylene (B1212753) protons at the C2, C4, and C5 positions would exhibit complex splitting patterns due to both geminal and vicinal couplings, further complicated by their diastereotopicity arising from the chiral center at C3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, ten distinct signals would be expected. The carbons of the 3-chlorophenyl ring would resonate in the aromatic region (typically 120-145 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbons of the pyrrolidine ring would appear in the aliphatic region (typically 25-60 ppm).

2D NMR Experiments: To definitively assign all proton and carbon signals and to establish the connectivity between atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the pyrrolidine ring and the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be critical for confirming the connection of the 3-chlorophenyl group to the C3 position of the pyrrolidine ring by observing correlations between the C3-H proton and the carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for conformational analysis.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar structures, is presented below.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrolidine N-H | Broad singlet (~2-4) | - |

| Pyrrolidine C2-H₂ | Multiplet (~2.8-3.5) | ~50-55 |

| Pyrrolidine C3-H | Multiplet (~3.2-3.8) | ~40-45 |

| Pyrrolidine C4-H₂ | Multiplet (~1.8-2.5) | ~25-30 |

| Pyrrolidine C5-H₂ | Multiplet (~2.8-3.5) | ~55-60 |

| Phenyl C2'-H/C6'-H | Multiplet (~7.1-7.3) | ~125-130 |

| Phenyl C4'-H | Multiplet (~7.0-7.2) | ~120-125 |

| Phenyl C5'-H | Multiplet (~7.0-7.2) | ~128-132 |

| Phenyl C1' | - | ~140-145 |

| Phenyl C3' | - | ~133-137 |

Note: These are estimated values and actual experimental data may vary.

Conformational Analysis using NMR Parameters

The pyrrolidine ring is not planar and can adopt various envelope or twist conformations. NMR parameters such as coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) are instrumental in determining the preferred conformation in solution. The magnitude of the vicinal coupling constants between protons on the pyrrolidine ring, analyzed through the Karplus equation, can provide information about the dihedral angles and thus the ring's pucker. NOESY data would reveal through-space interactions between protons, helping to build a three-dimensional model of the dominant conformer.

High-Resolution Mass Spectrometry for Molecular Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₁₀H₁₂ClN), HRMS would provide a highly accurate mass measurement of the molecular ion. The presence of the chlorine atom would be readily identifiable due to its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This accurate mass measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

| Ion | Calculated m/z |

| [M(³⁵Cl)+H]⁺ | 182.0731 |

| [M(³⁷Cl)+H]⁺ | 184.0702 |

Note: These values are calculated for the protonated molecule and serve as an example of what would be expected in an ESI-HRMS experiment.

X-ray Crystallographic Studies of this compound Derivatives

While obtaining suitable single crystals of this compound itself might be challenging, the formation of derivatives, such as its hydrochloride salt or N-acylated derivatives, often facilitates crystallization. X-ray crystallography provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.

Bond Lengths and Angles Analysis

An X-ray crystal structure would provide a wealth of data on the geometry of the molecule. The bond lengths within the 3-chlorophenyl ring would be expected to be in the typical range for aromatic systems, with the C-Cl bond length being a key parameter. The bond lengths and angles within the pyrrolidine ring would reveal the specific conformation adopted in the crystal lattice.

| Bond/Angle | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| Aromatic C-C Bond | ~1.39 Å |

| Pyrrolidine C-N Bond | ~1.47 Å |

| Pyrrolidine C-C Bond | ~1.53 Å |

| C-C-C Angle (Aromatic) | ~120° |

| C-N-C Angle (Pyrrolidine) | ~108° |

Note: These are generalized values and would be precisely determined for each atom in a crystallographic study.

Infrared (IR) and Raman Spectroscopic Investigations of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, these spectroscopic methods provide a unique fingerprint, allowing for the identification of its constituent functional groups and offering insights into its molecular framework. While comprehensive experimental spectra for this compound are not widely published, theoretical calculations based on methods like Density Functional Theory (DFT) provide reliable predictions of its vibrational properties. dergipark.org.trnih.gov This section details the expected IR and Raman active vibrational modes based on such theoretical analyses and comparison with structurally similar compounds.

The vibrational spectrum of this compound is complex, arising from the various stretching, bending, and torsional motions of its 24 atoms. The molecule can be dissected into two primary components for analysis: the 3-chlorophenyl group and the pyrrolidine ring. The vibrational modes are often a combination of motions from both moieties.

Vibrational Modes of the Phenyl Ring and C-Cl Bond:

The 3-chlorophenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. dergipark.org.tr The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ range. nih.gov The substitution pattern on the benzene (B151609) ring influences the intensity and position of these bands. The C-Cl stretching vibration is a key indicator for the chlorophenyl group and is expected in the lower frequency region of the spectrum.

Vibrational Modes of the Pyrrolidine Ring:

The pyrrolidine ring contributes vibrations from its N-H and CH₂ groups. The N-H stretching vibration is typically found in the region of 3500-3250 cm⁻¹. dergipark.org.tr The asymmetric and symmetric stretching vibrations of the CH₂ groups in the saturated ring are expected between 3000 cm⁻¹ and 2850 cm⁻¹. nih.gov Bending or scissoring motions of the CH₂ groups are generally found around 1475-1450 cm⁻¹. The C-N stretching vibrations of the pyrrolidine ring are expected in the 1250-1020 cm⁻¹ range. nih.gov

The following tables present the predicted significant vibrational frequencies for this compound, based on DFT calculations and data from analogous molecules. These assignments provide a basis for the structural characterization of this compound using vibrational spectroscopy.

Interactive Data Table: Predicted Infrared (IR) Active Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3350 | Medium | N-H stretching |

| ~3070 | Weak | Aromatic C-H stretching |

| ~2960 | Medium | Asymmetric CH₂ stretching (pyrrolidine) |

| ~2870 | Medium | Symmetric CH₂ stretching (pyrrolidine) |

| ~1595 | Strong | Aromatic C-C stretching |

| ~1475 | Strong | CH₂ scissoring (pyrrolidine) |

| ~1430 | Strong | Aromatic C-C stretching |

| ~1230 | Medium | C-N stretching |

| ~1080 | Strong | Aromatic C-H in-plane bending |

| ~880 | Strong | Aromatic C-H out-of-plane bending |

| ~780 | Strong | Aromatic C-H out-of-plane bending |

| ~680 | Medium | C-Cl stretching |

Interactive Data Table: Predicted Raman Active Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3075 | Strong | Aromatic C-H stretching |

| ~2955 | Medium | Asymmetric CH₂ stretching (pyrrolidine) |

| ~2875 | Medium | Symmetric CH₂ stretching (pyrrolidine) |

| ~1590 | Strong | Aromatic C-C stretching |

| ~1440 | Medium | CH₂ scissoring (pyrrolidine) |

| ~1030 | Strong | Aromatic ring breathing |

| ~1000 | Very Strong | Aromatic ring trigonal breathing |

| ~685 | Medium | C-Cl stretching |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Ground State Properties

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Dynamics Simulations for Conformational Landscapes

Mechanistic Insights into Reactions Involving this compound

Transition State Characterization for Stereocontrol

Reaction Pathway Elucidation and Energetics

While computational studies exist for structurally related compounds such as other pyrrolidine derivatives, the strict requirement to focus solely on This compound and adhere to the provided outline cannot be met with the currently available scientific literature. Generating content would require fabricating data, which is contrary to the principles of providing accurate and factual information.

Therefore, no article can be produced at this time. Should relevant research be published in the future, this topic could be revisited.

Theoretical and Computational Chemistry Studies on R 3 3 Chlorophenyl Pyrrolidine

Chemoinformatics and Structure-Property Relationship Modeling (excluding biological properties)

Chemoinformatics provides a powerful lens for understanding the physicochemical nature of chemical compounds through computational analysis. By applying algorithms and statistical methods to a molecule's structure, it is possible to predict a wide range of properties without the need for empirical measurement. This approach is particularly valuable for characterizing compounds like (R)-3-(3-Chlorophenyl)pyrrolidine, where computational models can offer significant insights into its behavior and characteristics based solely on its two-dimensional and three-dimensional structural information.

For this compound, various molecular descriptors and physicochemical properties have been calculated using established computational tools. nih.gov These descriptors are fundamental to Quantitative Structure-Property Relationship (QSPR) models, which aim to correlate a compound's structure with its physical and chemical properties. These predicted properties provide a foundational understanding of the molecule's profile.

Key computed properties for 3-(3-Chlorophenyl)pyrrolidine (B1592184) are summarized below. nih.gov These values are derived from its chemical structure using specialized software and algorithms such as XLogP3 and the Cactvs system. nih.gov For instance, the partition coefficient (logP), a measure of lipophilicity, is estimated by the XLogP3-AA value to be 2.3. nih.gov This suggests a moderate degree of lipophilicity. The Topological Polar Surface Area (TPSA) is calculated to be 12.0 Ų, indicating a relatively low molecular polarity. nih.gov Other important computed descriptors include the number of hydrogen bond donors and acceptors, which are crucial for understanding potential intermolecular interactions. nih.gov

The complexity of the molecule is numerically rated at 149, which reflects the intricate nature of its structure, combining an aromatic ring with a heterocyclic system. nih.gov These chemoinformatic predictions are vital for theoretical assessments and for guiding further research into the material science and chemical applications of the compound, entirely separate from its biological context.

Table 1: Computed Physicochemical and Structural Properties of 3-(3-Chlorophenyl)pyrrolidine

This table details various molecular properties predicted through computational methods.

| Property Name | Property Value | Reference / Computational Method |

| Molecular Weight | 181.66 g/mol | Computed by PubChem 2.1 |

| XLogP3-AA | 2.3 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 181.0658271 Da | Computed by PubChem 2.1 |

| Monoisotopic Mass | 181.0658271 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 12.0 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 12 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 149 | Computed by Cactvs 3.4.8.18 |

| Undefined Atom Stereocenter Count | 1 | Computed by PubChem |

Applications of R 3 3 Chlorophenyl Pyrrolidine in Complex Organic Synthesis and Materials Science

Utilization as a Chiral Building Block for Advanced Scaffolds

The inherent chirality and structural rigidity of (R)-3-(3-Chlorophenyl)pyrrolidine make it an ideal starting point for the synthesis of complex, high-value molecules. Its pyrrolidine (B122466) core provides a stable, three-dimensional framework that can be predictably functionalized to construct advanced molecular scaffolds.

The pyrrolidine motif is central to a wide array of biologically active natural products. nih.gov Consequently, synthetic chemists utilize chiral pyrrolidines like this compound to build analogues of these natural compounds, aiming to create novel therapeutic agents.

A significant application of this building block is in the development of potent inhibitors for protein-protein interactions, such as the interaction between MDM2 and p53, which is a key target in cancer therapy. Research has led to the discovery of spirooxindole-based MDM2 inhibitors. One such potent inhibitor, discovered through extensive structure-activity relationship studies, incorporates a (3'R,4'S,5'R)-4'-(3-chloro-2-fluorophenyl)-6"-chloro-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamide framework. nih.gov While this example features a 3-chloro-2-fluorophenyl group, it highlights the successful integration of a substituted chlorophenyl-pyrrolidine core into a highly complex and biologically active scaffold designed to mimic the interactions of natural proteins. nih.gov The core pyrrolidine ring dictates the precise spatial orientation of the critical phenyl and carboxamide groups that interact with the target protein. nih.gov

Furthermore, database entries reveal the integration of the enantiomeric (S)-3-(3-chlorophenyl)pyrrolidine scaffold into other complex molecules with potential biological activity, such as 3-[(3S)-3-(3-chlorophenyl)pyrrolidin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine, demonstrating the utility of this structural motif in medicinal chemistry. nih.gov

Polycyclic nitrogen heterocycles are a cornerstone of pharmaceutical and materials chemistry, and developing efficient methods for their synthesis is a primary goal of organic chemistry. nih.gov this compound serves as a valuable synthon for constructing these intricate systems, often through annulation and cycloaddition strategies.

Annulation reactions, which build a new ring onto an existing structure, are a powerful tool for this purpose. For instance, substrate-controlled regiodivergent annulation reactions between 2,3-dioxopyrrolidines and 3-alkylidene oxindoles have been developed to furnish fused dihydropyrrolidone derivatives. nih.govresearchgate.net These reactions proceed through a vinylogous Michael addition followed by an intramolecular cyclization. nih.gov While this specific example may use different substitution patterns, it establishes a clear precedent for using substituted pyrrolidines to build complex, fused polycyclic systems. The 3-chlorophenyl group in this compound would be expected to influence the reactivity and stereochemical outcome of such annulations.

Similarly, [3+2] cycloaddition reactions are a cornerstone for five-membered ring synthesis. nih.govosi.lvyoutube.com Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines, for example, provide an enantioselective route to pyrrolidines. organic-chemistry.org The this compound core can be envisioned as a participant in or a product of such cycloadditions, leading to highly functionalized polycyclic structures. The synthesis of 3-[(3S)-3-(3-chlorophenyl)pyrrolidin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine, where the pyrrolidine is linked to a triazine ring system, is a concrete example of its integration into a heterocyclic assembly. nih.gov

Development of Novel Asymmetric Catalysts and Ligands

Perhaps the most significant application of chiral pyrrolidines lies in the field of asymmetric catalysis. nih.gov The pyrrolidine scaffold is a privileged structure for both organocatalysts and chiral ligands for metal-catalyzed reactions, owing to its conformational rigidity and the strategic placement of the nitrogen atom.

Since the rise of organocatalysis, chiral pyrrolidines have been at the forefront, with proline and its derivatives being among the most studied catalysts. nih.govdntb.gov.ua The design of novel pyrrolidine-based organocatalysts often involves modifying the C2 or C4 positions to create a specific chiral environment.

A prominent class of pyrrolidine-based organocatalysts are diarylprolinol silyl (B83357) ethers. In these systems, the pyrrolidine nitrogen acts as the catalytic site (forming enamines or iminium ions), while bulky groups attached to the C2 carbinol control the stereochemical outcome of the reaction. By analogy, this compound could be derivatized to create novel catalysts. Functionalization at the C2 or C5 positions could append catalytically active groups, with the 3-(3-chlorophenyl) substituent serving several key roles:

Steric Influence: It provides a well-defined steric environment, directing the approach of substrates to the catalytic site.

Electronic Tuning: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the pyrrolidine ring and any attached catalytic groups.

Structural Rigidity: It locks the pyrrolidine ring into a specific conformation, which is crucial for effective stereochemical communication.

The development of bifunctional catalysts, such as those derived from proline and other chiral molecules, demonstrates the modularity of these systems, where different structural elements work in concert to achieve high selectivity. nih.govmdpi.com

Chiral pyrrolidines are exceptional ligands for a wide range of transition metals, including palladium, ruthenium, iron, and zirconium, enabling a vast number of asymmetric transformations. acs.orgmdpi.com The nitrogen atom of the pyrrolidine is an excellent Lewis base for metal coordination. This compound can be readily converted into a chiral ligand, typically by N-alkylation or N-acylation, to introduce a second coordinating group, thereby forming a bidentate chelate.

For example, it could be transformed into a P,N-ligand by introducing a phosphine (B1218219) group, or an N,N-ligand for coordinating with various metals. The stereochemical outcome of the catalyzed reaction would be heavily influenced by the chiral environment created by the ligand upon coordination. The 3-(3-chlorophenyl) group would project into the space around the metal center, creating a chiral pocket that differentiates between the enantiotopic faces of the incoming substrate. The development of chiral pyrrolidine-functionalized metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) further illustrates the utility of this scaffold in creating heterogeneous catalysts. rsc.org In a reported relay catalytic system, a modified chiral pyrrolidinopyridine (PPY) was used in conjunction with silver acetate (B1210297) for the cycloisomerization/(2+3) cycloaddition of enynamides, showcasing the successful application of pyrrolidine-based ligands in complex cascade reactions. nih.gov

Table 1: Potential Ligand Architectures from this compound

| Ligand Type | Potential Synthesis Route from this compound | Potential Metal Complex | Potential Application |

| P,N-Ligand | N-alkylation with a phosphine-containing electrophile (e.g., 2-(diphenylphosphino)ethyl bromide) | Palladium, Rhodium, Iridium | Asymmetric Hydrogenation, Allylic Alkylation |

| N,N-Ligand | N-alkylation with a nitrogen-containing electrophile (e.g., 2-picolyl chloride) | Ruthenium, Iron, Copper | Asymmetric Transfer Hydrogenation, Cyclopropanation |

| N,O-Ligand | N-alkylation with an epoxide followed by protection/deprotection steps | Zinc, Titanium, Zirconium | Asymmetric Aldol (B89426) Reactions, Epoxide Opening |

This table presents hypothetical examples based on established ligand synthesis strategies.

Exploration in Materials Science Applications

The application of chiral small molecules in materials science is a rapidly growing area of research. The unique properties of this compound—its defined stereochemistry, rigidity, and aromatic character—make it an intriguing candidate for the development of advanced functional materials.

While direct applications of this specific compound in materials science are not yet widely reported, its potential can be inferred from related systems. For instance, polymers derived from proline, such as polythioesters from 4-hydroxyproline, have been synthesized and show properties like chemical recyclability. pku.edu.cn this compound could potentially be converted into a monomer and incorporated into polymer backbones. The chirality of the pyrrolidine unit would be translated to the macromolecule, potentially inducing the formation of helical polymer chains or other ordered secondary structures. Such chiral polymers could have applications in chiral chromatography, asymmetric catalysis, or as chiroptical materials.

In supramolecular chemistry, the 3-chlorophenyl group can participate in π-π stacking and hydrophobic interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor. These non-covalent interactions could be harnessed to direct the self-assembly of the molecule into well-defined supramolecular structures like gels, liquid crystals, or vesicles. Furthermore, the incorporation of pyrrolidine derivatives into porous crystalline materials like MOFs and COFs opens avenues for creating materials with chiral pores, suitable for enantioselective separations or heterogeneous asymmetric catalysis. rsc.org

Helical Polymer Monomers

While direct literature detailing the use of this compound as a monomer for the synthesis of helical polymers is not extensively available, its potential in this field can be inferred from the established principles of chiral polymer chemistry. The creation of helical polymers often relies on the incorporation of chiral monomers, whose stereochemistry directs the helical sense of the polymer backbone.

The synthesis of chiral helical polymers can be achieved through the polymerization of monomers that possess a chiral center. The chirality of the monomer unit is transferred to the polymer chain, forcing it to adopt a preferred helical conformation, either right-handed or left-handed. Pyrrolidine derivatives, due to their rigid and well-defined stereochemistry, are excellent candidates for such applications.

The general approach involves modifying the chiral monomer, such as this compound, to introduce polymerizable functional groups. For instance, the secondary amine of the pyrrolidine ring can be functionalized, or substituents can be added to the phenyl ring to enable polymerization. The resulting polymer would be expected to exhibit chiroptical properties, such as circular dichroism, arising from its helical structure. The specific interactions, including steric hindrance and electronic effects from the 3-chlorophenyl group, would play a crucial role in the stability and pitch of the resulting helix.

Chiral helical polymers are of significant interest for their potential applications in asymmetric catalysis, chiral separations, and chiroptical devices. The ability to control the helical structure at the molecular level allows for the creation of materials with highly specific functions.

Chiral Recognition Materials

The application of this compound and its derivatives is more prominently documented in the field of chiral recognition materials, particularly in the development of Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). The enantioselective recognition capabilities of these materials are crucial for the separation of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries.

The effectiveness of a CSP is determined by its ability to form transient diastereomeric complexes with the enantiomers of an analyte, leading to different retention times and thus, separation. The structural features of this compound—its stereogenic center, the hydrogen-bonding capacity of the pyrrolidine nitrogen, and the potential for π-π stacking and dipole-dipole interactions from the chlorophenyl group—make it an excellent candidate for the design of chiral selectors.

Research has shown that CSPs incorporating chlorinated phenyl groups can exhibit high enantioselectivity. The presence of the chlorine atom can influence the electronic properties of the aromatic ring, enhancing π-π interactions with analytes that possess aromatic moieties. Furthermore, the pyrrolidine ring can provide a rigid scaffold and a site for hydrogen bonding, which are key interactions for chiral recognition.

Below are interactive tables showcasing the performance of related chiral stationary phases in the separation of racemic compounds, illustrating the principles of chiral recognition that would be applicable to a CSP based on this compound.

Table 1: Performance of Chlorinated Chiral Stationary Phases in Supercritical Fluid Chromatography researchgate.net

This table presents the chromatographic parameters for the separation of various pyrrolidone derivatives on a chlorinated chiral stationary phase, highlighting the effect of molecular structure on retention and resolution.

| Compound | Flow Rate (mL/min) | Retention Time tR1 (min) | Retention Time tR2 (min) | Resolution (Rs) |

| Pyrrolidone Derivative A | 2 | 3.15 | 3.45 | 1.47 |

| Pyrrolidone Derivative B | 2 | 4.21 | 4.65 | 1.19 |

| Pyrrolidone Derivative C | 3 | 2.58 | 2.89 | 1.05 |

| Pyrrolidone Derivative D | 3 | 3.50 | 3.82 | 0.98 |

Table 2: Enantioseparation of Selected Pharmaceuticals on Polysaccharide-based CSPs nih.gov

This table provides examples of the successful enantioseparation of pharmaceutical compounds using chiral stationary phases with selectors that share structural motifs with this compound, such as aromatic rings and carbamate (B1207046) linkages which facilitate chiral recognition.

| Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| Flurbiprofen | Chiralpak AD-RH | Acetonitrile/Water/Acetic Acid | 1.25 | 2.10 |

| Sertraline | Chiralpak IG-3 | Acetonitrile/Water/Diethylamine | 1.40 | 3.50 |

| Ivabradine | Lux Cellulose-2 | Acetonitrile/Methanol/DEA | 1.33 | 2.80 |

| Levocetirizine | Chiralpak AS-3R | Methanol/Acetic Acid/Ammonia | 1.52 | 4.10 |

The development of such chiral recognition materials extends beyond analytical separations. These materials are also being explored for use in enantioselective catalysis, as chiral sensors, and in membranes for enantioselective transport. The immobilization of chiral selectors like this compound onto solid supports is a key strategy in creating robust and recyclable materials for these applications. nih.gov

Future Research Directions and Unexplored Avenues

Advancements in Stereoselective Synthesis Methodologies

The efficient and stereocontrolled synthesis of pyrrolidine (B122466) derivatives is a critical challenge in organic chemistry. mdpi.comnih.govresearchgate.net Future research concerning (R)-3-(3-Chlorophenyl)pyrrolidine is likely to focus on developing more efficient, sustainable, and scalable synthetic routes.

Current stereoselective methods for producing pyrrolidine rings often fall into two main categories: the functionalization of a pre-existing, optically pure pyrrolidine, such as proline, or the stereoselective cyclization of acyclic precursors. mdpi.comnih.govresearchgate.net While effective, these methods can have limitations. Future advancements are anticipated in the following areas:

Catalytic Asymmetric Synthesis: A primary goal will be the development of novel catalytic systems that can construct the chiral 3-aryl-pyrrolidine core with high enantioselectivity, moving beyond substrate-controlled methods. Research into rhodium-catalyzed asymmetric addition of arylboronic acids to fumarate (B1241708) esters has already shown promise for producing chiral 3-arylpyrrolidines with excellent enantiomeric excess. nih.gov Future work could adapt these methodologies for substrates relevant to this compound, potentially lowering catalyst loading and expanding the substrate scope.

Biocatalysis: The use of enzymes for intramolecular C(sp³)–H amination presents a green and highly selective alternative to traditional chemical methods. acs.org Engineered enzymes, such as P450 variants, could be developed to catalyze the direct cyclization of tailored acyclic precursors into this compound, offering high enantiopurity under mild reaction conditions. acs.org

Flow Chemistry and Process Optimization: For industrial-scale production, continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. Future research will likely explore the translation of existing batch syntheses of 3-aryl-pyrrolidines into continuous flow processes, including photocatalytic methods which benefit from the precise control of light exposure in flow reactors. helsinki.fi

| Synthesis Strategy | Potential Future Advancements | Key Benefits |

| Catalytic Asymmetric Synthesis | Novel Rh(I)/chiral diene complexes; development of organocatalysts. nih.govmdpi.com | High enantioselectivity, atom economy, broader substrate tolerance. researchgate.net |

| Biocatalysis | Engineered P450 enzymes for intramolecular C-H amination. acs.org | High stereoselectivity, mild reaction conditions, environmentally benign. |

| Flow Chemistry | Adaptation of photocatalytic and traditional methods to flow reactors. helsinki.fi | Improved scalability, safety, and process control. |

Novel Reactivity Modes and Transformations

Beyond its synthesis, exploring new ways to functionalize the this compound scaffold is crucial for creating diverse molecular architectures. Future research is expected to uncover novel reactivity modes, allowing for late-stage diversification and the synthesis of previously inaccessible derivatives.

C-H Functionalization: Direct C-H activation and functionalization represent a powerful strategy for modifying the pyrrolidine ring and the chlorophenyl group without the need for pre-functionalized starting materials. Future studies could investigate transition-metal-catalyzed C-H arylation, alkylation, or alkenylation at various positions on the scaffold, providing rapid access to a library of analogues. Redox-neutral methods, using agents like quinone monoacetals, have shown promise for the α-arylation of pyrrolidines and could be a fruitful area of exploration. rsc.org

Photocatalytic Reactions: Photoredox catalysis offers mild conditions for a variety of transformations. The photocatalytic N-arylation of 3-substituted pyrrolidines has been demonstrated as a viable alternative to harsher traditional methods like the Buchwald-Hartwig reaction. helsinki.fi This approach could be expanded to couple this compound with a wide array of aromatic and heteroaromatic partners.

Domino and Cascade Reactions: One-pot, multi-component reactions that form and functionalize the pyrrolidine ring in a single operation are highly desirable for their efficiency. tandfonline.comnih.gov Future work could design novel cascade reactions, such as a Smiles-Truce rearrangement followed by lactam formation, to build complex structures onto the this compound framework from simple starting materials. nih.gov

Computational Predictions for New Derivative Synthesis

In silico drug design and computational chemistry are becoming indispensable tools for predicting the properties of new molecules and for guiding synthetic efforts. researchgate.netnih.govijesi.org

Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical modeling techniques can be used to elucidate the mechanisms of reactions involving the pyrrolidine scaffold. nih.govacs.org By understanding the transition states and intermediates of, for example, cycloaddition or C-H activation reactions, chemists can optimize conditions and catalyst design to favor the desired this compound derivatives. acs.org

Virtual Screening and Library Design: Computational tools can be used to design virtual libraries of this compound derivatives. By predicting properties such as binding affinity to biological targets, ADME (absorption, distribution, metabolism, and excretion) profiles, and material characteristics, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.netnih.gov

Predicting Reactivity: Computational models can predict the most likely sites for functionalization on the this compound molecule under various reaction conditions. This predictive power can guide the development of novel synthetic strategies and help to avoid undesirable side reactions.

Emerging Applications in Synthetic Chemistry and Advanced Materials

While the primary use of this compound has been as a precursor for pharmacologically active compounds, its unique chiral structure opens doors to applications in asymmetric catalysis and advanced materials.

Chiral Ligands and Organocatalysts: The pyrrolidine ring is a privileged scaffold for the development of organocatalysts and chiral ligands for asymmetric metal catalysis. mdpi.comrsc.org this compound could be derivatized to create novel catalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions. mdpi.comrsc.org

Functional Porous Materials: There is growing interest in incorporating chiral organic building blocks into porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.org These chiral hybrid materials can be used for enantioselective separations and heterogeneous asymmetric catalysis. nih.gov Future research could focus on synthesizing functionalized derivatives of this compound that can be used as linkers to construct chiral MOFs or COFs with unique catalytic or separation properties.

Light-Converting Systems: Pyrrolidine-functionalized fullerenes have been investigated for their use in creating self-ordered coordination complexes that mimic natural photosynthetic systems. researchgate.net The specific electronic properties of the 3-chlorophenyl group might be exploited in novel derivatives of this compound for applications in light-harvesting and energy conversion materials.

| Application Area | Potential Role of this compound Derivatives | Future Research Focus |

| Asymmetric Catalysis | Backbone for novel organocatalysts and chiral ligands. mdpi.comrsc.org | Synthesis of derivatives and testing in various asymmetric reactions. |

| Advanced Materials | Chiral linkers for Metal-Organic and Covalent-Organic Frameworks. rsc.orgnih.gov | Design of functionalized linkers for enantioselective separations and catalysis. |

| Optoelectronics | Components of fullerene-based light-converting systems. researchgate.net | Investigation of electronic properties and self-assembly into functional arrays. |

Q & A

Q. What are the common synthetic routes for (R)-3-(3-Chlorophenyl)pyrrolidine, and how are stereochemical outcomes controlled?

Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution. For example, a ring-closing metathesis strategy using Grubbs catalysts can form the pyrrolidine backbone, followed by chlorophenyl group introduction via Suzuki-Miyaura coupling. Stereochemical control is achieved using chiral auxiliaries or enantioselective hydrogenation, as seen in (R)-3-aminopyrrolidine derivatives . Reaction conditions (e.g., solvent polarity, temperature) are critical for minimizing racemization. Characterization of enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents is mandatory .

Q. What spectroscopic techniques are prioritized for structural confirmation and purity assessment?

Methodological Answer:

- NMR : H and C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in H NMR distinguish axial vs. equatorial substituents on the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.

- IR Spectroscopy : Identifies functional groups (e.g., amine stretches near 3300 cm) .

- HPLC/GC-MS : Quantifies purity and detects impurities ≥0.1% .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory. Use N95 masks if airborne particulates are generated .

- Ventilation : Conduct reactions in fume hoods or gloveboxes for volatile intermediates .

- Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity in structural analogs?

Methodological Answer: The (R)-configuration enhances target binding affinity in kinase inhibitors and GPCR modulators. For example, (R)-3-(2-Fluorophenyl)pyrrolidine derivatives show 10-fold higher activity than (S)-isomers in dopamine receptor assays due to optimal spatial alignment with hydrophobic binding pockets . Comparative studies use molecular docking and pharmacophore modeling to correlate stereochemistry with IC values.

Q. How can reaction conditions be optimized for synthesizing this compound derivatives using heterogeneous catalysis?

Methodological Answer:

- Catalyst Screening : Test FeO@SiO/InO for coupling reactions, which improves yield (≥85%) and reduces side products compared to homogeneous catalysts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance catalyst stability but may require post-reaction purification via column chromatography.

- Temperature Gradients : Perform kinetic studies at 50–100°C to identify optimal reaction rates without compromising stereointegrity .

Q. What analytical strategies resolve contradictions in impurity profiling during scale-up synthesis?

Methodological Answer:

- HPLC-DAD vs. GC-MS : Use HPLC for polar impurities (e.g., unreacted starting materials) and GC-MS for volatile byproducts (e.g., chlorinated intermediates) .

- NMR Spin-Saturation Transfer : Detects low-abundance diastereomers (<1%) that standard LC-MS may miss .

- DoE (Design of Experiments) : Statistically isolates variables (e.g., reagent stoichiometry, mixing time) contributing to impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.